molecular formula C21H20F4N4O B12280614 7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12280614
M. Wt: 420.4 g/mol
InChI Key: UUZHJGLUWNAHDT-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its incorporation of fluorine atoms, which can significantly alter its chemical and biological properties. The presence of fluorine atoms often enhances the compound’s stability, lipophilicity, and ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the molecule .

Scientific Research Applications

7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C21H20F4N4O

Molecular Weight

420.4 g/mol

IUPAC Name

7-fluoro-2-methyl-3-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H20F4N4O/c1-13-26-17-11-15(22)5-6-16(17)20(30)29(13)12-14-7-9-28(10-8-14)19-4-2-3-18(27-19)21(23,24)25/h2-6,11,14H,7-10,12H2,1H3

InChI Key

UUZHJGLUWNAHDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F

Origin of Product

United States

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